4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-fluorobenzoate
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Overview
Description
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a 2,3-dihydro-1,4-benzodioxin moiety, a formamido group, and a 3-fluorobenzoate ester. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 2,3-Dihydro-1,4-Benzodioxin Moiety: This can be achieved by the cyclization of catechol with ethylene glycol under acidic conditions.
Introduction of the Formamido Group: The formamido group can be introduced via the reaction of the 2,3-dihydro-1,4-benzodioxin derivative with formamide in the presence of a dehydrating agent.
Coupling with 3-Fluorobenzoic Acid: The final step involves the esterification of the intermediate with 3-fluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thus modulating biochemical pathways. In medicinal applications, it may interact with neurotransmitter receptors, altering signal transduction and providing therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-Benzodioxin Derivatives: Compounds with similar core structures but different substituents.
Formamido-Substituted Compounds: Molecules featuring the formamido group attached to various aromatic or aliphatic backbones.
Fluorobenzoate Esters: Esters derived from fluorobenzoic acid with different alcohol or phenol components.
Uniqueness
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE is unique due to its combination of the 2,3-dihydro-1,4-benzodioxin moiety, formamido group, and 3-fluorobenzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C24H19FN2O6 |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C24H19FN2O6/c1-30-21-11-15(9-10-20(21)33-24(29)16-5-4-6-17(25)12-16)13-26-27-23(28)22-14-31-18-7-2-3-8-19(18)32-22/h2-13,22H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
RJNUNKGSFZLUAC-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)OC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)OC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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